Enhanced Physicochemical Profile: Molecular Weight and Hydrogen Bonding Capacity Versus Morpholine Analog
The target compound, 4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide, exhibits a significantly higher molecular weight and hydrogen bond acceptor count compared to its closest morpholine analog, 4-(4-Bromothiazol-2-yl)morpholine. Specifically, the target compound has a molecular weight of 297.2 g/mol and 5 hydrogen bond acceptor sites, whereas the morpholine analog has a molecular weight of 249.13 g/mol and only 3 hydrogen bond acceptor sites [1]. This structural difference arises from the replacement of the morpholine oxygen with an oxidized sulfur atom (sulfone group), which is known to enhance polarity and hydrogen-bonding capacity, thereby influencing target binding interactions and pharmacokinetic properties .
| Evidence Dimension | Molecular Weight and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | MW = 297.2 g/mol; H-Bond Acceptors = 5 |
| Comparator Or Baseline | 4-(4-Bromothiazol-2-yl)morpholine: MW = 249.13 g/mol; H-Bond Acceptors = 3 |
| Quantified Difference | ΔMW = +48.07 g/mol (+19.3%); ΔH-Bond Acceptors = +2 |
| Conditions | Computed values from PubChem and vendor datasheets |
Why This Matters
This difference directly impacts the compound's drug-likeness, solubility profile, and potential for forming specific interactions with biological targets, making it a non-interchangeable building block in structure-activity relationship (SAR) studies.
- [1] PubChem. (2026). Compound Summary for CID 79399639: 4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide. Retrieved April 21, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/79399639 View Source
